Cas no 1804233-45-1 (4-(2-Carboxyethyl)-2-methoxymandelic acid)

4-(2-Carboxyethyl)-2-methoxymandelic acid 化学的及び物理的性質
名前と識別子
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- 4-(2-Carboxyethyl)-2-methoxymandelic acid
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- インチ: 1S/C12H14O6/c1-18-9-6-7(3-5-10(13)14)2-4-8(9)11(15)12(16)17/h2,4,6,11,15H,3,5H2,1H3,(H,13,14)(H,16,17)
- InChIKey: WZXUXDURAGMPRH-UHFFFAOYSA-N
- ほほえんだ: O(C)C1C=C(C=CC=1C(C(=O)O)O)CCC(=O)O
計算された属性
- せいみつぶんしりょう: 254.07903816 g/mol
- どういたいしつりょう: 254.07903816 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 6
- 重原子数: 18
- 回転可能化学結合数: 6
- 複雑さ: 303
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.6
- トポロジー分子極性表面積: 104
- ぶんしりょう: 254.24
4-(2-Carboxyethyl)-2-methoxymandelic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015026640-250mg |
4-(2-Carboxyethyl)-2-methoxymandelic acid |
1804233-45-1 | 97% | 250mg |
499.20 USD | 2021-06-18 | |
Alichem | A015026640-500mg |
4-(2-Carboxyethyl)-2-methoxymandelic acid |
1804233-45-1 | 97% | 500mg |
831.30 USD | 2021-06-18 | |
Alichem | A015026640-1g |
4-(2-Carboxyethyl)-2-methoxymandelic acid |
1804233-45-1 | 97% | 1g |
1,534.70 USD | 2021-06-18 |
4-(2-Carboxyethyl)-2-methoxymandelic acid 関連文献
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Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
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2. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
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Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
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6. Book reviews
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Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
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8. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234
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Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
4-(2-Carboxyethyl)-2-methoxymandelic acidに関する追加情報
4-(2-Carboxyethyl)-2-methoxymandelic Acid (CAS No. 1804233-45-1): A Comprehensive Overview
4-(2-Carboxyethyl)-2-methoxymandelic acid (CAS No. 1804233-45-1) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique molecular structure, exhibits a range of potential therapeutic applications, particularly in the treatment of metabolic disorders and neurodegenerative diseases. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, biological activities, and recent research findings associated with this compound.
Chemical Properties and Structure
4-(2-Carboxyethyl)-2-methoxymandelic acid is a derivative of mandelic acid, featuring a substituted benzene ring with a methoxy group at the 2-position and a carboxyethyl group at the 4-position. The molecular formula of this compound is C11H12O5, and it has a molecular weight of approximately 236.20 g/mol. The presence of the carboxylic acid functional group imparts acidic properties to the molecule, making it suitable for various chemical reactions and biological interactions.
The structural characteristics of 4-(2-Carboxyethyl)-2-methoxymandelic acid contribute to its solubility in polar solvents such as water and ethanol. This solubility profile is advantageous for both laboratory-scale synthesis and pharmaceutical formulation. Additionally, the methoxy group enhances the lipophilicity of the molecule, potentially facilitating its cellular uptake and distribution within biological systems.
Synthesis Methods
The synthesis of 4-(2-Carboxyethyl)-2-methoxymandelic acid can be achieved through several routes, each with its own advantages and limitations. One common approach involves the reaction of 4-bromo-2-methoxybenzaldehyde with ethyl acrylate in the presence of a palladium catalyst to form the corresponding β-keto ester. Subsequent hydrolysis of the ester group yields the desired carboxylic acid product.
An alternative synthetic route involves the condensation of 4-bromo-2-methoxybenzaldehyde with malonic acid in an acidic medium, followed by decarboxylation to form the final product. This method is particularly useful for large-scale production due to its simplicity and cost-effectiveness.
Biological Activities
4-(2-Carboxyethyl)-2-methoxymandelic acid has been extensively studied for its potential therapeutic applications. Recent research has shown that this compound exhibits potent anti-inflammatory properties, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease (IBD). In vitro studies have demonstrated that it can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in human macrophages.
In addition to its anti-inflammatory effects, 4-(2-Carboxyethyl)-2-methoxymandelic acid has also been investigated for its neuroprotective properties. Studies have shown that it can reduce oxidative stress and prevent neuronal cell death in models of Parkinson's disease and Alzheimer's disease. The mechanism underlying these effects is believed to involve the activation of antioxidant defense systems and the modulation of signaling pathways involved in cell survival.
Clinical Trials and Therapeutic Potential
The therapeutic potential of 4-(2-Carboxyethyl)-2-methoxymandelic acid has been further explored through clinical trials. Preliminary results from phase I trials have indicated that this compound is well-tolerated by patients with minimal side effects. Phase II trials are currently underway to evaluate its efficacy in treating specific conditions such as osteoarthritis and multiple sclerosis.
The unique combination of anti-inflammatory and neuroprotective properties makes 4-(2-Carboxyethyl)-2-methoxymandelic acid an attractive candidate for drug development. Researchers are also investigating its potential as an adjuvant therapy to enhance the effectiveness of existing treatments for chronic diseases.
Current Research Trends and Future Directions
Ongoing research on 4-(2-Carboxyethyl)-2-methoxymandelic acid is focused on elucidating its mechanism of action at a molecular level. Advanced techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are being employed to gain insights into its interactions with target proteins and cellular pathways.
In addition to basic research, there is growing interest in developing novel formulations of this compound to improve its bioavailability and pharmacokinetic properties. Nanoparticle-based delivery systems are being explored as a means to enhance cellular uptake and reduce systemic toxicity.
The future directions for research on 4-(2-Carboxyethyl)-2-methoxymandelic acid include expanding its therapeutic applications beyond inflammation and neurodegeneration. Potential areas of investigation include its use in cancer therapy, where it may act as an inhibitor of angiogenesis or tumor growth.
Conclusion
4-(2-Carboxyethyl)-2-methoxymandelic acid (CAS No. 1804233-45-1) is a promising compound with a wide range of potential therapeutic applications. Its unique chemical structure confers valuable properties such as solubility, lipophilicity, and biological activity. Ongoing research continues to uncover new insights into its mechanisms of action and therapeutic potential, paving the way for future drug development in various fields of medicine.
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